![molecular formula C33H29O8P-2 B14193226 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate CAS No. 831222-77-6](/img/structure/B14193226.png)
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate: is a complex organic compound featuring a benzofuran core substituted with dibenzyl and trimethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dibenzyl and trimethoxyphenyl groups through various substitution reactions. Key reagents often include benzyl halides, trimethoxybenzaldehyde, and phosphoric acid derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethyl-substituted benzofuran.
Substitution: Various substituted trimethoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The trimethoxyphenyl group is known for its pharmacophoric properties, making this compound a candidate for drug development, particularly in targeting cancer and infectious diseases.
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural versatility.
Mécanisme D'action
The mechanism of action of 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate is largely dependent on its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as anti-cancer or anti-inflammatory activity.
Comparaison Avec Des Composés Similaires
Combretastatin A-4: Shares the trimethoxyphenyl group and is known for its anti-cancer properties.
Podophyllotoxin: Contains a similar benzofuran core and is used in the treatment of genital warts.
Colchicine: Features a trimethoxyphenyl group and is used to treat gout.
Uniqueness: 2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its potential for diverse applications in medicinal chemistry and materials science highlights its versatility compared to similar compounds.
Propriétés
Numéro CAS |
831222-77-6 |
|---|---|
Formule moléculaire |
C33H29O8P-2 |
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
[2,3-dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl] phosphate |
InChI |
InChI=1S/C33H31O8P/c1-37-30-20-25(21-31(38-2)33(30)39-3)15-14-24-18-28-32(29(19-24)41-42(34,35)36)26(16-22-10-6-4-7-11-22)27(40-28)17-23-12-8-5-9-13-23/h4-15,18-21H,16-17H2,1-3H3,(H2,34,35,36)/p-2 |
Clé InChI |
ZWWBKQWRWADBQC-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC3=C(C(=C2)OP(=O)([O-])[O-])C(=C(O3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)

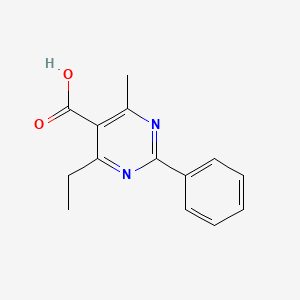

![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
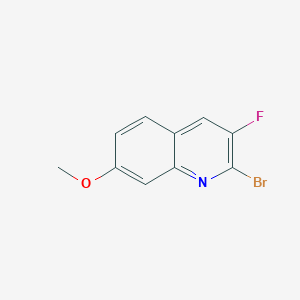
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)

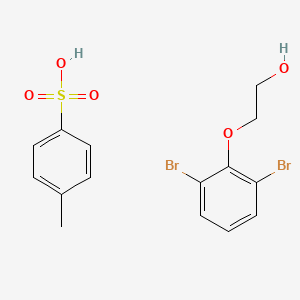
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)
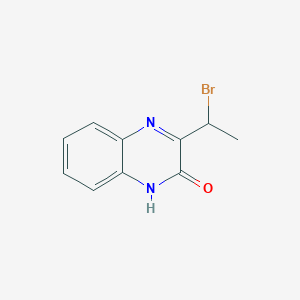
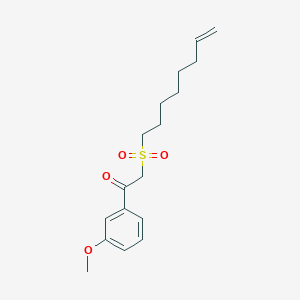
![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
